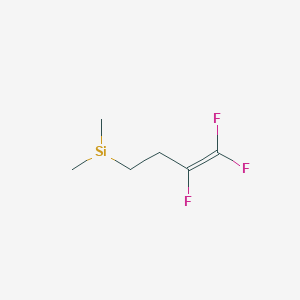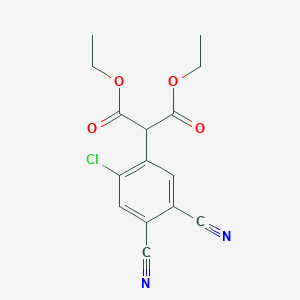
Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate is an organic compound with the molecular formula C14H12ClN2O4 It is known for its unique structure, which includes a chlorinated phenyl ring and two cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate typically involves the esterification of 2-chloro-4,5-dicyanobenzoic acid with diethyl malonate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Hydrolysis: 2-chloro-4,5-dicyanobenzoic acid and diethyl malonate.
Reduction: Diethyl (2-amino-4,5-dicyanophenyl)propanedioate.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s reactive functional groups, including the cyano and ester groups, allow it to form covalent bonds with target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (2-bromo-4,5-dicyanophenyl)propanedioate
- Diethyl (2-fluoro-4,5-dicyanophenyl)propanedioate
- Diethyl (2-iodo-4,5-dicyanophenyl)propanedioate
Uniqueness
Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Eigenschaften
CAS-Nummer |
862719-51-5 |
|---|---|
Molekularformel |
C15H13ClN2O4 |
Molekulargewicht |
320.73 g/mol |
IUPAC-Name |
diethyl 2-(2-chloro-4,5-dicyanophenyl)propanedioate |
InChI |
InChI=1S/C15H13ClN2O4/c1-3-21-14(19)13(15(20)22-4-2)11-5-9(7-17)10(8-18)6-12(11)16/h5-6,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
AVLDGEHWPDLXBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=C(C=C(C(=C1)C#N)C#N)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol](/img/structure/B14198158.png)
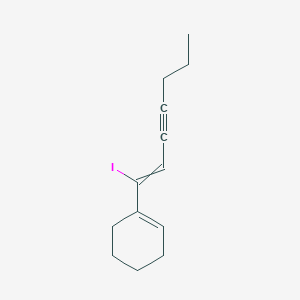
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)


![Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate](/img/structure/B14198188.png)
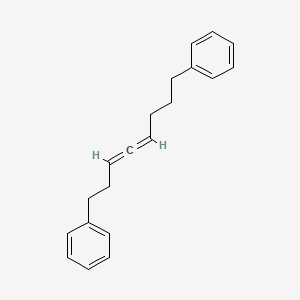
![1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane](/img/structure/B14198196.png)
![Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate](/img/structure/B14198203.png)
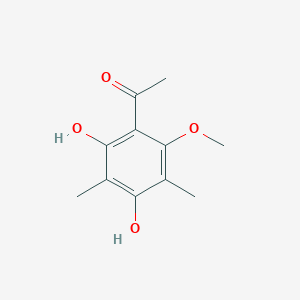
![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)

![2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14198231.png)
